Lipophilicity (LogP) Comparison: 2-(1,1-Difluoroethyl)-4-methyl-pyridine vs. 4-Methylpyridine and Trifluoromethyl Analogs
2-(1,1-Difluoroethyl)-4-methyl-pyridine exhibits a calculated LogP of 2.50 . This value is substantially higher than the LogP of 4-methylpyridine (1.22) and 2-(trifluoromethyl)-4-methylpyridine (2.16) [1], indicating superior lipophilicity that may enhance membrane permeability and metabolic stability in drug-like molecules.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.50 (calculated) |
| Comparator Or Baseline | 4-methylpyridine: LogP = 1.22; 2-(trifluoromethyl)-4-methylpyridine: LogP = 2.16 |
| Quantified Difference | +1.28 vs. 4-methylpyridine; +0.34 vs. 2-(trifluoromethyl)-4-methylpyridine |
| Conditions | Computational prediction (source-specific method) |
Why This Matters
Higher lipophilicity can improve passive diffusion across biological membranes, a critical factor in the development of orally bioavailable agrochemicals and pharmaceuticals.
- [1] Chemsrc. 4-甲基-2-(三氟甲基)吡啶. CAS 1620-79-7. Updated 2018-08-07. Available from: https://m.chemsrc.com/en/cas/1620-79-7_1795067.html View Source
